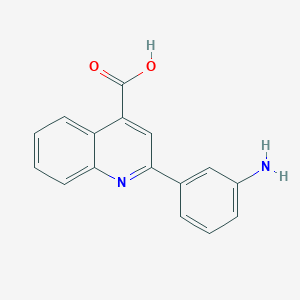

2-(3-Aminophenyl)quinoline-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of 2-(3-Aminophenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the condensation of 3-aminobenzaldehyde with 2-aminobenzophenone, followed by cyclization and subsequent carboxylation . Industrial production methods often utilize catalysts such as molecular iodine or nano zinc oxide to enhance reaction efficiency and yield .

化学反应分析

2-(3-Aminophenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions, including:

科学研究应用

2-(3-Aminophenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2-(3-Aminophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interfere with cell cycle progression by inducing cell cycle arrest at specific phases .

相似化合物的比较

2-(3-Aminophenyl)quinoline-4-carboxylic acid can be compared with other similar compounds such as:

Quinoline-4-carboxylic acid: Lacks the amino group, resulting in different reactivity and applications.

2-Phenylquinoline-4-carboxylic acid: Similar structure but with a phenyl group instead of an aminophenyl group, leading to variations in biological activity.

Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline structure, offering unique pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

生物活性

2-(3-Aminophenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, featuring a quinoline core, positions it as a potential pharmacophore for various therapeutic applications, including antibacterial and anticancer activities. This article explores the biological activity of this compound, supported by detailed research findings, data tables, and case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H12N2O2

- CAS Number : 78660-91-0

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The compound was tested using the agar diffusion method against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Key Findings :

- Minimum Inhibitory Concentration (MIC) values indicated that the compound exhibited notable activity against S. aureus with an MIC of 64 μg/mL and against E. coli with an MIC of 128 μg/mL. However, it showed limited effectiveness against Bacillus subtilis and Pseudomonas aeruginosa, with MICs exceeding 256 μg/mL .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (S. aureus) | 64 |

| Escherichia coli (E. coli) | 128 |

| Bacillus subtilis (B. subtilis) | >256 |

| Pseudomonas aeruginosa (P. aeruginosa) | >256 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential, particularly as a SIRT3 inhibitor. SIRT3 is a mitochondrial deacetylase implicated in cancer metabolism and cell survival.

Research Insights :

- In vitro studies demonstrated that derivatives of quinoline-4-carboxylic acid, including this compound, showed significant inhibition of cancer cell proliferation in various cancer cell lines . The selectivity for different cancer types suggests potential therapeutic applications in oncology.

Cytotoxicity Studies

Cytotoxicity assessments were performed using mouse macrophage cell lines (RAW 264.7). The results indicated that the compound exhibited low cytotoxicity, with IC50 values comparable to standard antibacterial agents like ampicillin and gentamicin.

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 98.2 |

| Standard (Ampicillin) | Similar |

| Standard (Gentamicin) | Similar |

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of bacterial cell wall synthesis , contributing to its antibacterial effects.

- Modulation of cellular pathways related to cancer cell survival , particularly through SIRT3 inhibition, which can alter mitochondrial functions and promote apoptosis in cancer cells .

Case Studies

- Antibacterial Efficacy : A study evaluated various quinoline derivatives, including our compound of interest, against MRSA strains, demonstrating that structural modifications could enhance antibacterial potency .

- Cancer Research : Another investigation focused on the role of SIRT3 in acute myeloid leukemia (AML), where overexpression was linked to chemotherapy resistance; compounds inhibiting SIRT3 showed promise in overcoming this resistance .

属性

IUPAC Name |

2-(3-aminophenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c17-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)18-15/h1-9H,17H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODPOLBGQUBGFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353673 |

Source

|

| Record name | 2-(3-aminophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78660-91-0 |

Source

|

| Record name | 2-(3-aminophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。